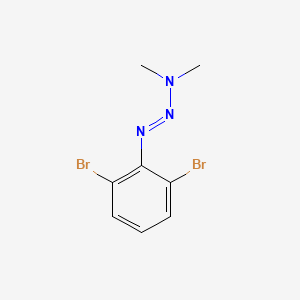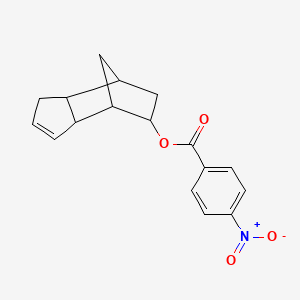
1-Bromo-5-chloro-2-methylpent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-chloro-2-methylpent-1-ene is an organic compound with the molecular formula C6H10BrCl It is a halogenated alkene, characterized by the presence of both bromine and chlorine atoms attached to a pentene backbone
Métodos De Preparación
The synthesis of 1-Bromo-5-chloro-2-methylpent-1-ene can be achieved through several synthetic routes. One common method involves the halogenation of 2-methylpent-1-ene. The reaction typically employs bromine and chlorine in the presence of a suitable catalyst or under specific reaction conditions to ensure selective halogenation at the desired positions.
Industrial production methods may involve the use of large-scale halogenation reactors where controlled amounts of bromine and chlorine are introduced to the alkene substrate. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity of the product.
Análisis De Reacciones Químicas
1-Bromo-5-chloro-2-methylpent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles. Common reagents for these reactions include sodium iodide in acetone (Finkelstein reaction) or potassium tert-butoxide.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium hydroxide can lead to the formation of 2-methylpent-1,4-diene.
Addition Reactions: The double bond in the compound can participate in addition reactions with various electrophiles, such as hydrogen halides or halogens, leading to the formation of dihalogenated products.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with sodium iodide would yield 1-iodo-5-chloro-2-methylpent-1-ene, while elimination with potassium hydroxide would produce 2-methylpent-1,4-diene.
Aplicaciones Científicas De Investigación
1-Bromo-5-chloro-2-methylpent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through substitution and addition reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of medicinal compounds, including potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique reactivity is advantageous.
Mecanismo De Acción
The mechanism by which 1-Bromo-5-chloro-2-methylpent-1-ene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the halogen atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of a double bond and the elimination of a halide ion.
Comparación Con Compuestos Similares
1-Bromo-5-chloro-2-methylpent-1-ene can be compared with other halogenated alkenes, such as:
1-Bromo-2-chloro-2-methylpropane: This compound has a similar structure but differs in the position of the halogen atoms and the presence of a different alkyl group.
1-Bromo-3-chloropropene: Another halogenated alkene with a shorter carbon chain and different halogen positions.
1-Iodo-5-chloro-2-methylpent-1-ene: Similar to this compound but with iodine instead of bromine.
Propiedades
Número CAS |
93662-28-3 |
|---|---|
Fórmula molecular |
C6H10BrCl |
Peso molecular |
197.50 g/mol |
Nombre IUPAC |
1-bromo-5-chloro-2-methylpent-1-ene |
InChI |
InChI=1S/C6H10BrCl/c1-6(5-7)3-2-4-8/h5H,2-4H2,1H3 |
Clave InChI |
RAESXOKLWULIQL-UHFFFAOYSA-N |
SMILES canónico |
CC(=CBr)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



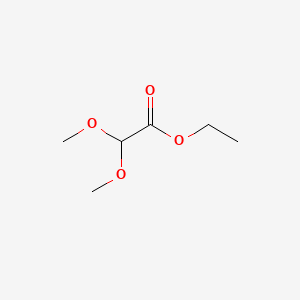
![1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14368629.png)

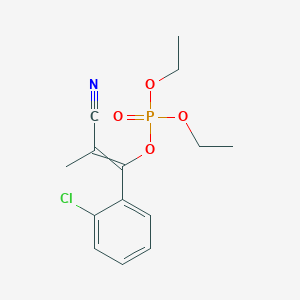
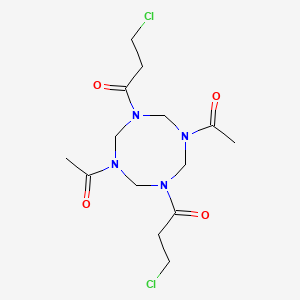
![3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid](/img/structure/B14368638.png)
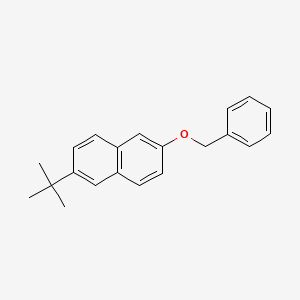
![5-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-1,3-thiazole-2-carbonitrile](/img/structure/B14368646.png)
